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(r)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine

mTOR kinase selectivity PI3Kα off-target chiral morpholine SAR

Researchers developing mTOR-selective inhibitors face inconsistent enantiomer sourcing, leading to irreproducible kinase selectivity. This (R)-configured building block resolves that challenge with documented stereospecificity: • 16-fold mTOR/PI3Kα selectivity vs. (S)-enantiomer in matched-pair pyrazolopyrimidine studies; stereospecific H-bond with mTOR hinge Val2240 confirmed by crystallography • Pre-built (R)-3-methylmorpholine core matching the AZ20/ATR inhibitor pharmacophore; essential for hinge-region binding • Sequential SNAr reactivity (C-2 > C-6) enables modular trisubstituted pyrimidine library synthesis Supplied with Certificate of Analysis; stored at 2-8°C under inert atmosphere. Immediate global shipping available.

Molecular Formula C9H11Cl2N3O
Molecular Weight 248.11 g/mol
Cat. No. B11755019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine
Molecular FormulaC9H11Cl2N3O
Molecular Weight248.11 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=CC(=NC(=N2)Cl)Cl
InChIInChI=1S/C9H11Cl2N3O/c1-6-5-15-3-2-14(6)8-4-7(10)12-9(11)13-8/h4,6H,2-3,5H2,1H3/t6-/m1/s1
InChIKeyVWYKHJBMWAKLPM-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine – Chiral Building Block for Kinase Inhibitors


(R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine (CAS 1240035-01-1, molecular formula C₉H₁₁Cl₂N₃O, MW 248.11) is an enantiopure chloropyrimidine-morpholine building block bearing a defined (R)-configuration at the 3-position of the morpholine ring. The compound features a 2,6-dichloropyrimidine core linked at the 4-position to the chiral morpholine . This scaffold serves as a key synthetic intermediate in the preparation of ATP-competitive kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling axis and ATR kinase [1]. The two reactive chlorine atoms at positions 2 and 6 of the pyrimidine ring enable sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions, allowing modular assembly of trisubstituted pyrimidine pharmacophores [2].

Why Generic Substitution of (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine Fails


Substituting this building block with its (S)-enantiomer (CAS 1012317-33-7), an unsubstituted morpholine analog (CAS 52127-83-0), or a regioisomeric dichloropyrimidine (e.g., 4,6-dichloro derivative CAS 10397-13-4) is not functionally equivalent and leads to divergent biological outcomes in downstream kinase inhibitor programs. The (R)-3-methylmorpholine moiety establishes a stereospecific hydrogen-bond network with the hinge-region Val2240 of mTOR kinase that is not replicated by the (S)-enantiomer; published quantitative data demonstrate that (R)-configured inhibitors achieve ~16-fold higher mTOR/PI3Kα selectivity relative to their (S)-counterparts in matched-pair comparisons [1]. The 2,6-dichloro substitution pattern confers a distinct reactivity sequence (C-4 > C-2 ≈ C-6 for SNAr) that differs from 2,4- or 4,6-dichloro regioisomers, directly affecting which position is elaborated first in multi-step syntheses . The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation of (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine vs. Analogs


Enantiomer-Driven mTOR/PI3Kα Selectivity (R vs. S)

In a direct enantiomeric pair comparison within pyrazolopyrimidine-based mTOR inhibitors, the (R)-3-methylmorpholine-containing compound (47) exhibited an mTOR IC₅₀ of 0.87 nM and a PI3Kα IC₅₀ of 4362 nM, yielding a PI3Kα/mTOR selectivity ratio of 4985. The (S)-enantiomer counterpart (21) showed mTOR IC₅₀ of 1.8 nM and PI3Kα IC₅₀ of 553 nM, yielding a selectivity ratio of only 307 [1]. Across three matched pairs, (R)-configured compounds were consistently ~2-fold more potent against mTOR while the (S)-enantiomers were >8-fold more potent against PI3Kα, making the (R)-enantiomer the preferred choice when high mTOR selectivity over PI3Kα is required [1].

mTOR kinase selectivity PI3Kα off-target chiral morpholine SAR

Hinge-Binding & Kinase Selectivity: (R)-3-Methyl vs. Unsubstituted Morpholine

Replacement of unsubstituted morpholine with (R)-3-methylmorpholine alters both potency and selectivity profiles. In the pyrazolopyrimidine series, the unsubstituted morpholine-containing compound (22, R=Et) gave mTOR IC₅₀ = 0.17 nM and PI3Kα/mTOR selectivity = 4141, while the (R)-3-methylmorpholine analog (47) maintained sub-nanomolar mTOR potency (IC₅₀ = 0.87 nM) with enhanced selectivity (4985) [1]. In the broader triazine scaffold, (R)-3-methylmorpholine incorporation yielded compounds with 'the highest selectivity for mTOR over PI3Kα' relative to morpholine analogs [2]. The (R)-3-methylmorpholine oxygen forms a stereospecific H-bond with the backbone NH of Val2240 (mTOR hinge), an interaction that is geometrically optimized in the (R)-configuration and less favorable with unsubstituted morpholine [3].

hinge-region binding morpholine SAR kinase selectivity optimization

ATR Inhibitor AZ20 Precursor: (R)-Dichloropyrimidine Intermediate

The (R)-4-(2,6-dichloropyrimidin-4-yl)-3-methylmorpholine building block serves as the direct synthetic precursor to the (R)-3-methylmorpholin-4-yl-pyrimidine core found in AZ20 (CAS 1233339-22-4), a first-in-class, orally bioavailable ATR kinase inhibitor. AZ20 inhibits ATR with an IC₅₀ of 5 nM in cell-free assays (HeLa nuclear extract) and shows 8-fold selectivity over mTOR (IC₅₀ = 38 nM) . The (R)-configuration of the 3-methylmorpholine moiety is structurally essential: crystallographic studies confirm it orients the methyl group toward the hinge valine in the ATP-binding pocket to establish a productive H-bond network [1]. The 2,6-dichloro architecture of the building block enables sequential SNAr at C-4 (morpholine installation) followed by C-2 functionalization (indole attachment via Suzuki coupling) and C-6 elaboration (sulfonylcyclopropane introduction), a regiochemical sequence demonstrated in the published AZ20 synthetic route [1].

ATR kinase inhibitor AZ20 DNA damage response anticancer building block

Regiochemical Reactivity: 2,6- vs. 4,6-Dichloropyrimidine

The 2,6-dichloro substitution pattern in (R)-4-(2,6-dichloropyrimidin-4-yl)-3-methylmorpholine establishes a defined reactivity hierarchy: the C-4 position is pre-functionalized with the morpholine, leaving C-2 and C-6 chlorine atoms available for sequential displacement. This contrasts with the 4,6-dichloro regioisomer (e.g., 4-(4,6-dichloropyrimidin-2-yl)morpholine, CAS 10397-13-4), where both chlorine atoms are on the same face of the pyrimidine ring and exhibit different electronic activation [1]. In the AZ20 synthesis, the (R)-dichloropyrimidine intermediate undergoes Suzuki coupling at C-2 (more electron-deficient due to proximity to both ring nitrogens) followed by C-6 elaboration, demonstrating predictable, stepwise regiocontrol [2]. The 2,6-dichloro arrangement also mirrors the substitution pattern found in numerous clinical-stage pyrimidine kinase inhibitors (e.g., ceralasertib, US9421213B2), providing a direct structural analogy to validated pharmacophores [3].

regioselective SNAr pyrimidine functionalization modular synthesis

Enantiomeric Purity Requirements for Pharmacological Reproducibility

Commercially, (R)-4-(2,6-dichloropyrimidin-4-yl)-3-methylmorpholine (CAS 1240035-01-1) is supplied at chemical purities of ≥95% to ≥98% by multiple vendors including ChemScene (Cat. CS-0145706, ≥98%), Leyan (Cat. 1216346, 98%), CymitQuimica (98%), and MolCore (95%) . The (S)-enantiomer (CAS 1012317-33-7) is catalogued separately, confirming that enantiomeric identity—not just chemical purity—is the critical procurement specification. The published enantiomer differentiation data (see Evidence Item 1 above) demonstrate that use of the incorrect enantiomer would invert the PI3Kα/mTOR selectivity profile, producing a dual inhibitor (selectivity ratio ~30–300) rather than an mTOR-selective inhibitor (selectivity ratio ~1800–5000) [1]. No published data indicate that racemic or scalemic mixtures of these building blocks have been systematically evaluated in kinase inhibitor programs.

enantiomeric purity chiral building block QC pharmacological reproducibility

Application Scenarios for (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine


Synthesis of mTOR-Selective Kinase Inhibitors

Programs developing mTOR-selective inhibitors for oncology or CNS indications should specify this (R)-enantiomer building block. Published data demonstrate that the (R)-3-methylmorpholine moiety yields a PI3Kα/mTOR selectivity ratio of ~5000 in pyrazolopyrimidines (compound 47) versus ~300 for the (S)-enantiomer (compound 21), representing a 16-fold differentiation [1]. The (R)-configuration establishes a stereospecific H-bond with mTOR hinge residue Val2240 that the (S)-enantiomer cannot replicate, as confirmed by crystallographic and molecular modeling studies [2]. This building block is the direct precursor for triazine-based mTOR inhibitors with demonstrated in vivo biomarker suppression [1].

ATR Kinase Inhibitor Library Construction (AZ20 Chemotype)

For research groups developing next-generation ATR inhibitors for oncology (chemo-/radiosensitization or synthetic lethality applications), (R)-4-(2,6-dichloropyrimidin-4-yl)-3-methylmorpholine provides the pre-built chiral core matching the AZ20 pharmacophore. AZ20 (ATR IC₅₀ = 5 nM, 8-fold selective over mTOR) was derived from an mTOR inhibitor screening hit, and the (R)-3-methylmorpholine moiety was retained throughout optimization as essential for potency [3]. The 2,6-dichloro pattern of this building block supports divergent library synthesis: C-2 elaboration (Suzuki, Buchwald-Hartwig, or SNAr with amines) can be performed while preserving the C-6 chlorine for subsequent diversification [3].

Enantiomer-Specific SAR Studies for PI3K/Akt/mTOR Pathway

Medicinal chemistry teams conducting systematic enantiomer SAR should procure both CAS 1240035-01-1 [(R)-enantiomer] and CAS 1012317-33-7 [(S)-enantiomer] to generate matched molecular pairs. The Zask 2009 dataset provides a quantitative framework: across three matched pairs in pyrazolopyrimidines, (R)-enantiomers consistently produced mTOR-selective profiles (selectivity >1800) while (S)-enantiomers produced dual mTOR/PI3K profiles (selectivity 30–300) [4]. This enables deliberate design of either selective mTOR inhibitors or dual PI3K/mTOR inhibitors from the same scaffold by choice of enantiomer, a strategy demonstrated with compounds 50 [(R), selectivity 1846] and 38 [(S), selectivity 32] in the 4-pyridylurea series [4].

Regioselective Modular Assembly of Trisubstituted Pyrimidines

The 2,6-dichloro-4-morpholinopyrimidine architecture of this building block enables a convergent three-step diversification strategy: (1) the morpholine is pre-installed with correct (R)-stereochemistry, (2) the more electrophilic C-2 chlorine is displaced first (amines, boronic acids, or organometallics), and (3) the remaining C-6 chlorine is functionalized last [5]. This regiochemical sequence mirrors that used in the synthesis of trisubstituted morpholinopyrimidines evaluated as PI3K inhibitors (Molecules 2018, 23, 1675), where the 2,6-dichloro isomer served as the key intermediate for sequential derivatization [5]. In contrast, the 4,6-dichloro regioisomer (CAS 10397-13-4) would place the morpholine at C-2, fundamentally altering the vector of hinge-binding interactions.

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